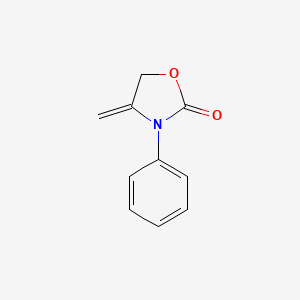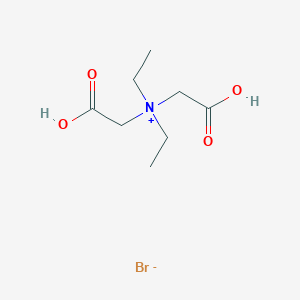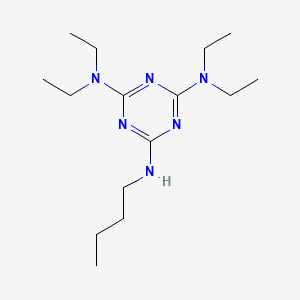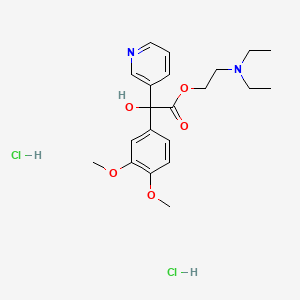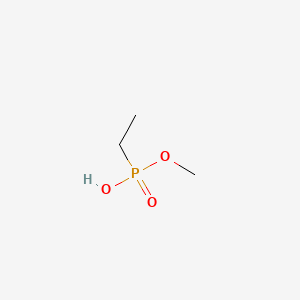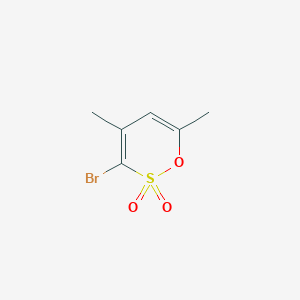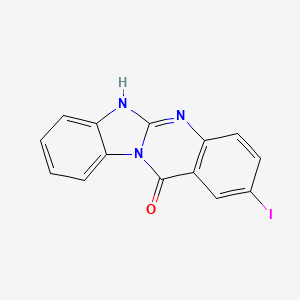
Benzimidazo(2,1-b)quinazolin-12(6H)-one, 2-iodo-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzimidazo(2,1-b)quinazolin-12(6H)-one, 2-iodo-: is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by their fused ring structures containing nitrogen atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzimidazo(2,1-b)quinazolin-12(6H)-one, 2-iodo- typically involves multi-step organic reactions. Common synthetic routes may include:
Cyclization Reactions: Formation of the fused ring structure through cyclization of appropriate precursors.
Iodination: Introduction of the iodine atom using reagents like iodine or iodinating agents under specific conditions.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include:
Catalysis: Use of catalysts to enhance reaction rates.
Purification: Techniques like recrystallization, chromatography, or distillation to purify the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Benzimidazo(2,1-b)quinazolin-12(6H)-one, 2-iodo-: can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups.
Oxidation and Reduction: The compound can participate in redox reactions, altering its oxidation state.
Common Reagents and Conditions
Substitution: Reagents like nucleophiles (e.g., amines, thiols) under mild conditions.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups replacing the iodine atom.
Applications De Recherche Scientifique
Benzimidazo(2,1-b)quinazolin-12(6H)-one, 2-iodo-:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects.
Industry: Utilized in the development of new materials or chemical processes.
Mécanisme D'action
The mechanism by which Benzimidazo(2,1-b)quinazolin-12(6H)-one, 2-iodo- exerts its effects can involve interactions with specific molecular targets, such as enzymes or receptors. The pathways involved may include:
Binding to Active Sites: The compound may bind to the active sites of enzymes, inhibiting or modulating their activity.
Signal Transduction: It may influence cellular signaling pathways, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzimidazo(2,1-b)quinazolin-12(6H)-one: Without the iodine atom, this compound may have different reactivity and applications.
Other Halogenated Derivatives: Compounds with different halogens (e.g., chlorine, bromine) can be compared to highlight the unique properties conferred by the iodine atom.
Uniqueness
The presence of the iodine atom in Benzimidazo(2,1-b)quinazolin-12(6H)-one, 2-iodo-
Propriétés
Numéro CAS |
32701-17-0 |
|---|---|
Formule moléculaire |
C14H8IN3O |
Poids moléculaire |
361.14 g/mol |
Nom IUPAC |
2-iodo-6H-benzimidazolo[2,1-b]quinazolin-12-one |
InChI |
InChI=1S/C14H8IN3O/c15-8-5-6-10-9(7-8)13(19)18-12-4-2-1-3-11(12)17-14(18)16-10/h1-7H,(H,16,17) |
Clé InChI |
GFYBDLLHTVOEHC-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)NC3=NC4=C(C=C(C=C4)I)C(=O)N23 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


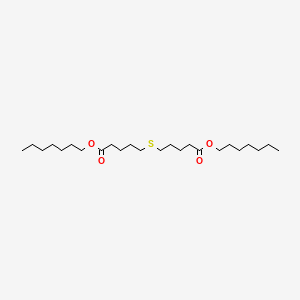
![Bis(trimethylsilyl) 2-(1-{6-[(trimethylsilyl)amino]-9H-purin-9-yl}-2-[(trimethylsilyl)oxy]ethoxy)-2-[(trimethylsilyl)oxy]propyl phosphate](/img/structure/B14688663.png)
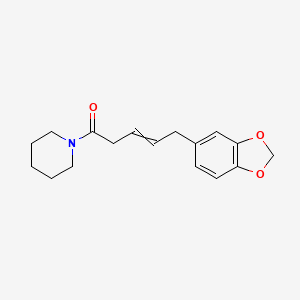
![N,N'-[Oxybis(methylene)]diacetamide](/img/structure/B14688678.png)
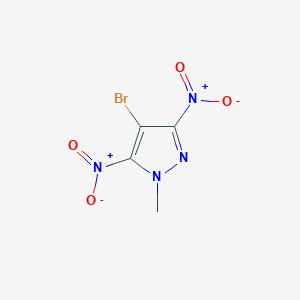
![1,1'-{1,4-Phenylenebis[(4-methoxyphenyl)methanylylidene]}dihydrazine](/img/structure/B14688683.png)
